2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethynyl group attached to a phenyl ring, a dioxoisoindoline moiety, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-ethynylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to the inhibition of their activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Ethynylphenyl)acetic acid
- 2-[(3-Ethynylphenyl)amino]acetic acid
- 2-[(3-Ethynylphenyl)amino]propanoic acid
Uniqueness
2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethynyl group and the dioxoisoindoline moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO4/c1-2-10-4-3-5-12(8-10)18-15(19)13-7-6-11(17(21)22)9-14(13)16(18)20/h1,3-9H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASYITPYLMDSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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